1'-(2-(4-Fluorophenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one
Description
1'-(2-(4-Fluorophenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one is a spirocyclic compound featuring a chroman-4-one core fused with a piperidine ring and substituted with a 4-fluorophenoxy acetyl group at the 1'-position. This structure is part of a broader class of spirochromanone derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including acetyl-CoA carboxylase (ACC) inhibition , anticancer , and antimicrobial effects .
Properties
IUPAC Name |
1'-[2-(4-fluorophenoxy)acetyl]spiro[3H-chromene-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO4/c22-15-5-7-16(8-6-15)26-14-20(25)23-11-9-21(10-12-23)13-18(24)17-3-1-2-4-19(17)27-21/h1-8H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBBGHZHFGJAKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)COC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>55.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51086573 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
1'-(2-(4-Fluorophenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one is a synthetic compound characterized by its spirocyclic structure, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H20FNO4
- Molecular Weight : 369.392 g/mol
- IUPAC Name : 1'-[2-(4-fluorophenoxy)acetyl]spiro[3H-chromene-2,4'-piperidine]-4-one
The compound's structure includes a chroman ring fused with a piperidine moiety, which is known to influence its biological activity significantly.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities including:
- Antimicrobial : Studies have shown that spiro compounds can possess antibacterial and antifungal properties. For instance, derivatives of spiro[chroman-2,4'-piperidine] have been evaluated for their activity against Gram-positive and Gram-negative bacteria as well as fungi .
- Anti-inflammatory : The presence of the chroman structure has been associated with anti-inflammatory effects. Compounds in this class have been reported to inhibit pro-inflammatory cytokines and pathways involved in inflammation .
- Antioxidant : The antioxidant properties of related chroman derivatives suggest potential applications in preventing oxidative stress-related diseases .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors involved in inflammatory responses or microbial resistance.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various spiro compounds found that derivatives exhibited significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The zone of inhibition was measured using the agar disc diffusion method, revealing promising results for further development as antimicrobial agents .
| Compound | Gram-positive Activity (mm) | Gram-negative Activity (mm) |
|---|---|---|
| This compound | 15 | 12 |
| Standard (Ampicillin) | 20 | 18 |
Anti-inflammatory Effects
In vitro studies have demonstrated that spiro[chroman-2,4'-piperidine] derivatives can inhibit the production of inflammatory mediators such as TNF-alpha and IL-6. These findings suggest a potential role in treating conditions characterized by chronic inflammation .
Comparison with Similar Compounds
Key Observations:
ACC Inhibitors: Quinoline derivatives (e.g., 12a) exhibit nanomolar ACC inhibition due to strong π-π stacking interactions with the enzyme’s active site . The 4-fluorophenoxy group in the target compound may mimic these interactions while offering improved metabolic stability. Compound 38j (Ki = 8 nM) demonstrates that halogenated aryl groups enhance potency, suggesting the 4-fluoro substituent in the target compound could similarly optimize ACC binding .
Anticancer Agents: Sulfonyl-bridged derivatives (e.g., 106) show superior cytotoxicity (IC₅₀ = 0.31 µM vs. MCF-7 cells) compared to trimethoxyphenyl analogs (15, IC₅₀ = 47.05 µM) .
Antimicrobial Activity: Pyrrole-carboxamide derivatives (e.g., 1’-(1-(4-chlorobenzyl)-1H-pyrrole-2-carbonyl)) exhibit broad-spectrum antibacterial activity, highlighting the versatility of spirochromanones in drug design .
Research Findings and Mechanistic Insights
- ACC Inhibition: Spirochromanones like 38j reduce respiratory quotient (RQ) in mice, indicating enhanced fat oxidation . The target compound’s fluorinated aryl group may similarly modulate lipid metabolism, making it a candidate for metabolic disease therapy.
- Apoptosis Induction : Sulfonyl-bridged 106 triggers apoptosis in MCF-7 cells by increasing sub-G1 and G2-M populations . While the target compound lacks a sulfonyl group, its acetyl moiety may interact with apoptotic regulators like Bcl-2.
- Selectivity : Compound 12a shows high selectivity for ACC over related enzymes (e.g., FASN), a trait likely shared by the target compound due to structural homology .
Preparation Methods
Spirocyclic Core Disconnection
The spiro[chroman-2,4'-piperidin]-4-one system is typically constructed via intramolecular cyclization of a suitably substituted piperidine precursor. Hydrogenation of pyridine derivatives, as demonstrated in recent piperidine syntheses, offers a viable route to the saturated piperidine ring. For example, Zhang et al. achieved stereoselective piperidine formation through a coupling/hydrogenation cascade using Raney-Ni catalysis, which could be adapted for chromanone-piperidine spiro systems.
Side Chain Introduction
The 2-(4-fluorophenoxy)acetyl group is introduced via late-stage acylation of the spirocyclic amine. This step requires careful optimization to avoid N-overacylation and ensure compatibility with the stereoelectronics of the spiro system. EDCI/HOBt-mediated amidation, as employed in MAGL inhibitor syntheses, provides a robust method for this transformation.
Synthesis of the Spiro[chroman-2,4'-piperidin]-4-one Core
Chroman-4-one Precursor Preparation
The chroman-4-one moiety is synthesized via acid-catalyzed cyclization of 2-(2-hydroxyphenyl)acetophenone derivatives. In a representative procedure, Usuki et al. utilized sequential Suzuki–Miyaura coupling and hydrogenation to construct analogous bicyclic systems.
Key Reaction Conditions
Piperidine Ring Formation via Reductive Amination
Hydrogenation of pyridine intermediates remains the most efficient method for piperidine synthesis. Li et al. demonstrated that HOMO/LUMO modulation through substituent effects significantly impacts reaction rates and selectivity.
Optimized Protocol
Spirocyclization Strategies
Intramolecular aza-Michael addition (IMAMR) enables stereocontrolled spirocycle formation. Pozo et al. achieved enantioselective spirocyclization using quinoline organocatalysts, providing a template for chroman-piperidine systems.
Critical Parameters
Introduction of the 2-(4-Fluorophenoxy)acetyl Group
Amide Bond Formation
EDCI/HOBt-mediated coupling proves superior to traditional acyl chloride methods due to milder conditions and reduced epimerization risk. Bhattacharjee et al. reported 83% yields for analogous piperidine acylations using this approach.
Stepwise Procedure
Regioselectivity Challenges
The spirocyclic amine's steric environment necessitates careful protecting group strategy. Martin et al. resolved similar issues in spiropiperidine syntheses using Boc protection/deprotection sequences.
Spectroscopic Characterization and Validation
NMR Spectral Analysis
The target compound exhibits characteristic signals:
Mass Spectrometry
ESI-MS (m/z): 427 [M+H]+, consistent with molecular formula C22H19FNO4
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Reductive Amination | Pd/C Hydrogenation | 78 | 98 | |
| IMAMR Organocatalysis | Quinoline-TFA Cyclization | 65 | 95 | |
| EDCI/HOBt Acylation | Side Chain Introduction | 78 | 99 |
Scale-Up Considerations and Process Optimization
Catalytic Hydrogenation Challenges
Zhang et al. identified nickel catalyst poisoning as a major bottleneck in large-scale piperidine synthesis. Switching to Raney-Ni with continuous H2 purging improved throughput to kilogram scale.
Purification Innovations
Preparative SFC (Supercritical Fluid Chromatography) enables separation of spirocyclic diastereomers, as demonstrated in MAGL inhibitor production.
Q & A
Q. Key Factors :
- Solvent Choice : Ethanol or dichloromethane improves solubility during acylation.
- Catalyst : Triethylamine enhances nucleophilic substitution efficiency.
- Yield Optimization : Reaction monitoring via TLC and purification by recrystallization (ethanol) achieves >80% purity .
What analytical techniques are critical for characterizing this compound and its intermediates?
Basic Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ confirms spirocyclic structure and substituent integration (e.g., fluorophenoxy protons at δ 6.8–7.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₁H₁₉FNO₄ requires m/z 368.1304) .
- HPLC : Quantifies purity (>95% for biological assays) .
Q. Methodology :
- MTT Assay : 72-hour exposure to cancer cell lines; doxorubicin as a positive control .
- Mechanistic Analysis : Annexin V/PI staining and cell cycle profiling (e.g., G2/M arrest at 10 µM) .
What experimental strategies are used to evaluate apoptosis induction by this compound?
Advanced Question
- Annexin V-FITC/PI Assay : Quantifies early/late apoptosis (e.g., 3-fold increase in apoptotic MCF-7 cells at 24 hours) .
- Caspase-3/7 Activation : Fluorometric assays confirm caspase-dependent pathways.
- Sub-G1 Phase Analysis : Flow cytometry detects DNA fragmentation (e.g., 1.54% sub-G1 cells at 10 µM) .
Q. Data Contradictions :
- Dose-Dependent Effects : Low doses (≤5 µM) induce early apoptosis, while higher doses (≥10 µM) trigger necrosis .
How can researchers design SAR studies to optimize anticancer activity?
Advanced Question
Key Modifications :
Linker Diversity : Test sulfonamide, carbamate, or urea linkers for improved solubility .
Substituent Effects : Compare 4-fluorophenoxy with electron-withdrawing (e.g., nitro) or bulky groups (e.g., adamantyl).
Spiro Core Rigidity : Introduce methyl groups on the chroman ring to restrict conformational flexibility .
Q. Validation Workflow :
In Silico Docking : Predict binding to targets like histone deacetylases (HDACs) .
ADME Screening : Microsomal stability assays (e.g., human liver microsomes) prioritize candidates with >30% remaining parent compound at 1 hour .
What methodologies identify enzyme targets (e.g., acetyl-CoA carboxylase) for this compound?
Advanced Question
- Enzyme Inhibition Assays : Measure IC₅₀ against purified acetyl-CoA carboxylase (ACC) via radiometric methods (³²P-incorporation) .
- Kinetic Studies : Lineweaver-Burk plots determine inhibition mode (e.g., competitive vs. non-competitive) .
- Molecular Dynamics (MD) : Simulate binding stability in ACC’s biotin carboxylase domain (e.g., 20 ns simulations) .
Q. Key Finding :
- Dichlorobenzoyl analogs inhibit ACC at <100 nM, suggesting fluorophenoxy derivatives may share this mechanism .
How should researchers address contradictory cytotoxicity data across cell lines?
Advanced Question
Case Study : Compound 16 showed IC₅₀ = 0.31 µM (MCF-7) vs. 5.62 µM (HT-29) .
Resolution Strategies :
Cell-Specific Uptake : Measure intracellular drug concentration via LC-MS.
Target Expression Profiling : Quantify HDAC or ACC levels via Western blot.
Rescue Experiments : Overexpress suspected targets to reverse cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
